3-Hydrazinylpyridine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

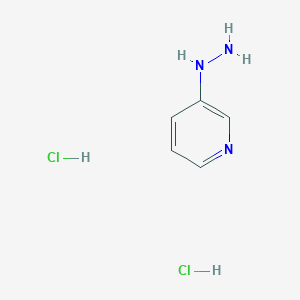

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridin-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h1-4,8H,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFANABRDIUIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957792 | |

| Record name | 3-Hydrazinylpyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364727-74-2 | |

| Record name | 3-Hydrazinylpyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydrazinopyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazinylpyridine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydrazinylpyridine Dihydrochloride, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical properties, detailed synthetic methodologies, reactivity profiles, and its role in the generation of pharmacologically active agents.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of 3-hydrazinylpyridine, presenting as a stable, crystalline solid. The presence of the hydrazine moiety and the pyridine ring makes it a valuable synthon for the construction of a diverse range of heterocyclic systems.

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl₂N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 182.05 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | pyridin-3-ylhydrazine;dihydrochloride | --INVALID-LINK--[1] |

| CAS Number | 364727-74-2 | --INVALID-LINK--[1] |

| Appearance | Light yellow to yellow solid | --INVALID-LINK--[2] |

| Melting Point | 53-55 °C (for the free base) | --INVALID-LINK--[3] |

| Boiling Point | 286.4±13.0 °C (Predicted) | --INVALID-LINK--[3] |

| pKa | 5.27±0.11 (Predicted) | --INVALID-LINK--[3] |

| Solubility | Soluble in polar solvents | --INVALID-LINK--[2] |

Spectral Characterization

The structural integrity of this compound is typically confirmed using standard spectroscopic techniques. While a specific spectrum for the dihydrochloride was not found, representative data for related hydrazinopyridines are available.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the hydrazine protons. The chemical shifts will be influenced by the protonation state.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group and C=N and C=C stretching of the pyridine ring.

Synthesis of this compound

The synthesis of 3-hydrazinylpyridine typically involves the nucleophilic substitution of a suitable pyridine precursor with hydrazine. A detailed, adaptable protocol for a closely related isomer, 3-chloro-2-hydrazinopyridine, is provided below, which can be modified for the synthesis of 3-hydrazinylpyridine.[4]

Adapted Synthetic Protocol

This protocol is adapted from the synthesis of 3-chloro-2-hydrazinopyridine and should be optimized for the synthesis of 3-hydrazinylpyridine.

dot

References

- 1. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9840490B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]

- 3. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydrazinylpyridine dihydrochloride CAS number 364727-74-2

An In-Depth Technical Guide to 3-Hydrazinylpyridine Dihydrochloride (CAS: 364727-74-2): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS No. 364727-74-2) is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. As a derivative of pyridine, it possesses a highly reactive hydrazine functional group, making it a versatile building block for the synthesis of a wide array of more complex molecules.[1] Its utility is most pronounced in the formation of hydrazone derivatives, which are scaffolds known for their diverse biological activities, including anticancer and antimicrobial properties.[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic protocol, key reaction mechanisms, and its applications in modern drug discovery and research. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.

Chemical Identity and Physicochemical Properties

This compound is the stable, salt form of the 3-hydrazinopyridine free base.[5] The presence of two hydrochloride equivalents enhances its stability and modulates its solubility, making it more amenable to storage and handling compared to the free base. The core structure combines the aromatic, electron-deficient pyridine ring with the nucleophilic hydrazine moiety, a combination that dictates its chemical behavior and utility.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 364727-74-2 | [6] |

| Molecular Formula | C₅H₉Cl₂N₃ | [6][7] |

| Molecular Weight | 182.05 g/mol | [6][7] |

| IUPAC Name | pyridin-3-ylhydrazine;dihydrochloride | [6] |

| Synonyms | 3-Hydrazinopyridine dihydrochloride, Pyridin-3-yl-hydrazine dihydrochloride | [8][9] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [10][11] |

| Solubility | Soluble in polar solvents like ethanol and dimethylformamide (DMF) | [1] |

| Storage | Store in a cool (2-8°C), dry place under an inert atmosphere (e.g., Nitrogen or Argon) |[7][12][13] |

Synthesis and Purification

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most prevalent and efficient synthesis of 3-hydrazinylpyridine involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor with hydrazine.[1] The typical starting material is 3-chloropyridine. The hydrazine, acting as a potent nucleophile, displaces the chloride on the pyridine ring. The reaction is typically performed using an excess of hydrazine hydrate, which can also act as the solvent or co-solvent.[5] Following the substitution, the resulting free base is not isolated but is directly converted to the more stable dihydrochloride salt by treatment with concentrated hydrochloric acid. This final step facilitates product precipitation and purification.[5]

The choice of a polar solvent like ethanol can significantly shorten reaction times and improve yields.[5][14] The reaction is driven by the strong nucleophilicity of the terminal nitrogen on hydrazine and the activation of the pyridine ring towards nucleophilic attack by the ring nitrogen.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous compounds and represents a standard laboratory-scale synthesis.[5][14]

Materials:

-

3-Chloropyridine

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropyridine and ethanol.

-

Addition of Hydrazine: While stirring the solution, slowly add 4 to 6 molar equivalents of hydrazine hydrate. The use of a significant excess of hydrazine is crucial to drive the reaction to completion and minimize side reactions.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent, typically around 80°C for ethanol) and maintain this temperature for 4 to 8 hours. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to 0°C to maximize the precipitation of the free base product.

-

Formation of Dihydrochloride Salt: To the cooled, stirring solution, slowly and carefully add concentrated hydrochloric acid. The addition is exothermic and will cause the immediate precipitation of 3-Hydrazinylpyridine as its white dihydrochloride salt.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the collected solid under vacuum at room temperature to yield the final product.

Workflow Diagram: Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The primary method of purification is the precipitation and subsequent washing of the hydrochloride salt.[5] For higher purity, recrystallization from a suitable solvent system can be employed. The identity and purity of the final product should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity (typically >97%).[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[10]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches).[10]

Chemical Reactivity and Mechanistic Insights

The Hydrazine Moiety as a Reactive Handle

The synthetic value of this compound is derived almost entirely from the reactivity of the hydrazine group. The terminal -NH₂ group is highly nucleophilic and readily participates in reactions with electrophilic partners. This allows for the straightforward introduction of the pyridyl scaffold into a variety of molecular frameworks.[1]

Formation of Bioactive Hydrazones

The most common and impactful reaction is the condensation with aldehydes and ketones to form hydrazones.[2][3] This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone. This transformation is a cornerstone of its use in medicinal chemistry, as hydrazones are a well-established class of compounds with a broad spectrum of biological activities.[15] The resulting N-pyridyl hydrazones have been shown to possess potent antiproliferative and antitumor activities.[2][3]

Reaction Pathway: Hydrazone Formation

Caption: General reaction pathway for the formation of N-pyridyl hydrazones.

Applications in Research and Drug Development

A Versatile Building Block for Heterocyclic Scaffolds

This compound serves as an essential intermediate for creating libraries of novel heterocyclic compounds for high-throughput screening.[10] Its ability to readily form hydrazones and participate in cyclization reactions makes it a valuable tool for lead generation and optimization in drug discovery programs.[2][3][16]

Case Studies in Medicinal Chemistry and Agrochemicals

-

Antiproliferative Agents: A notable study detailed the synthesis of a series of N-heteroaryl hydrazones derived from compounds including 3-hydrazinylpyridine. These resulting hydrazones were found to be potent inhibitors of ribonucleotide reductase and exhibited significant antiproliferative activity against a panel of human tumor cell lines, with IC₅₀ values in the nanomolar range.[2][3]

-

Agrochemicals: Patents have described the synthesis of 3-chloro-2-hydrazinopyridine derivatives (a related isomer) that, upon reaction with various aldehydes, produce compounds with significant fungicidal activity against pathogens like tomato bacterial spot and cucumber Fusarium wilt.[17] This highlights the broader utility of pyridyl hydrazines in developing new crop protection agents.

-

Pyrazolopyridine Synthesis: The compound is a key starting material in a multi-step synthesis to produce 3-(3-chloro-1H-pyrazol-1-yl)pyridine. This process involves an initial cyclization reaction with a dialkyl maleate, demonstrating its use in constructing more complex fused ring systems.[16]

Handling, Storage, and Safety

Hazard Profile

This compound is a hazardous substance and must be handled with appropriate care. Its GHS classification indicates several risks.[6][8]

Table 2: GHS Hazard Classification

| Hazard Code | Description | Class | Signal Word |

|---|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | Warning |

| H315 | Causes skin irritation | Skin irritation (Category 2) | Warning |

| H318 | Causes serious eye damage | Serious eye damage (Category 1) | Danger |

| H335 | May cause respiratory irritation | STOT SE (Category 3) | Warning |

Safe Handling Procedures (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.[8]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a full-face respirator.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[7][12]

-

Atmosphere: To prevent oxidation of the hydrazine group, store under an inert atmosphere like nitrogen or argon.[12]

-

Degradation: The hydrazine moiety is susceptible to oxidation. A color change from white/off-white to yellow or brown may indicate degradation.[12] If degradation is suspected, the purity should be re-verified analytically before use.

First Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.[8]

-

If Swallowed: Rinse mouth. Get medical help.

-

If on Skin: Wash with plenty of water. If irritation occurs, get medical help. Remove contaminated clothing.

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.

Conclusion

This compound is a synthetically valuable and highly reactive building block. Its straightforward synthesis and the predictable reactivity of its hydrazine group make it an indispensable tool for medicinal chemists and researchers. Its primary application in the formation of biologically active hydrazones has cemented its role in the development of novel therapeutics and agrochemicals. When handled with the appropriate safety precautions, this compound provides a reliable and efficient entry point to a diverse range of complex heterocyclic structures.

References

- 1. Buy 3-Hydrazinylpyridine (EVT-2606970) | 364727-74-2; 42166-50-7 [evitachem.com]

- 2. Azinyl and diazinyl hydrazones derived from aryl N-heteroaryl ketones: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydrazinopyridine 2HCl | 364727-74-2 | FH30064 [biosynth.com]

- 8. echemi.com [echemi.com]

- 9. This compound|lookchem [lookchem.com]

- 10. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemscene.com [chemscene.com]

- 14. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 15. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]

- 17. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]

A Technical Guide to 3-Hydrazinylpyridine Dihydrochloride: Foundational Properties, Analytical Characterization, and Synthetic Applications

Executive Summary

3-Hydrazinylpyridine dihydrochloride is a pivotal heterocyclic building block, primarily utilized as a chemical intermediate in the synthesis of novel pharmaceutical compounds.[1] Its precise molecular characteristics, particularly its molecular weight, are fundamental to its application in stoichiometrically controlled reactions that form the basis of drug discovery and development pipelines. This guide provides an in-depth examination of this compound, beginning with its core physicochemical properties. It further details a comprehensive, self-validating analytical workflow for identity and purity confirmation, outlines critical safety and handling protocols, and explores its role in synthetic chemistry. This document is intended for researchers, chemists, and drug development professionals who require a practical and technically grounded understanding of this important reagent.

Core Compound Identity and Physicochemical Properties

This compound (CAS Number: 364727-74-2) is the dihydrochloride salt of the parent compound, 3-Hydrazinopyridine.[2][3] The inclusion of two hydrochloride moieties is critical, as it enhances the compound's stability and solubility in certain solvents, but also significantly alters its molecular weight compared to the free base or the monohydrochloride salt (CAS: 650638-17-8, MW: 145.59 g/mol ).[4][5] Accurate differentiation between these forms is a prerequisite for successful and reproducible synthetic outcomes.

Determination of Molecular Weight

The molecular weight of a compound is an intrinsic property derived from its molecular formula. It is the cornerstone of all quantitative work, ensuring that molar equivalents in a chemical reaction are precisely calculated.

-

Molecular Formula: C₅H₉Cl₂N₃[2]

-

Calculation: The molecular weight is the sum of the atomic weights of all atoms in the formula:

This calculated value is the theoretical molecular weight, which is confirmed experimentally via mass spectrometry.

Key Physicochemical Data

The following table summarizes the essential quantitative data for this compound, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 182.05 g/mol | [2][6] |

| Molecular Formula | C₅H₉Cl₂N₃ | [2] |

| CAS Number | 364727-74-2 | [2][3][6] |

| Appearance | Light yellow to yellow solid | [1] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Synonyms | 3-Hydrazinopyridine dihydrochloride, Pyridin-3-yl-hydrazine dihydrochloride | [2][3] |

Analytical Characterization and Quality Control

For any starting material in a drug development program, rigorous quality control (QC) is non-negotiable. The identity, purity, and stability of this compound must be unequivocally confirmed before its use. The following workflow represents a robust, self-validating system for incoming material qualification.

Quality Control Workflow

The diagram below illustrates a standard logical flow for the qualification of a new batch of this compound. Each step is designed to provide specific information, and the progression to the next step is contingent on a successful outcome.

Caption: Quality control workflow for incoming this compound.

Experimental Protocol: Purity and Identity Assessment by HPLC

This protocol describes a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for determining the purity of this compound.

Objective: To separate the main compound from potential impurities and degradation products, allowing for accurate purity assessment by UV detection.

Methodology:

-

Preparation of Solutions:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic pyridine and hydrazine moieties. It also acidifies the mobile phase to ensure the analyte is in its protonated, more water-soluble form.

-

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Rationale: ACN is a common organic modifier in RP-HPLC, providing good elution strength for a wide range of organic molecules.

-

-

Sample Diluent: 50:50 Water:Acetonitrile.

-

Rationale: This mixture provides good solubility for the dihydrochloride salt while being compatible with the initial mobile phase conditions to prevent peak distortion.

-

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Rationale: A C18 stationary phase provides excellent hydrophobic retention for separating small organic molecules based on polarity.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: 254 nm.

-

Rationale: The pyridine ring exhibits strong absorbance at this wavelength, providing high sensitivity.

-

-

Column Temperature: 30 °C.

-

Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

Rationale: A gradient is essential to elute any late-migrating, more non-polar impurities and ensure the column is clean for the next injection.

-

-

-

System Suitability Testing (Self-Validation):

-

Purpose: To verify that the chromatographic system is performing adequately before analyzing samples.

-

Procedure: Make five replicate injections of the working standard.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of the peak area < 2.0%.

-

Tailing factor between 0.8 and 1.5.

-

Theoretical plates > 2000.

-

-

Rationale: Meeting these criteria demonstrates the system's precision and separation efficiency, ensuring the trustworthiness of the generated data.

-

-

Data Analysis:

-

Calculate the purity of the sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

-

Safe Handling, Storage, and Disposal

Adherence to safety protocols is paramount when working with any chemical reagent. This compound possesses specific hazards that require stringent controls.

Hazard Identification

Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8]

-

Engineering Controls: Handle the solid material in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[8]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent degradation.[6][9] Recommended storage temperature is often room temperature or refrigerated (2-8°C).[6][9]

-

Spill & Disposal: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Role in Synthetic Chemistry

The primary value of this compound lies in the reactivity of its hydrazine functional group (-NHNH₂). This group is a potent nucleophile, making it an excellent precursor for the synthesis of a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[1]

Caption: Synthetic utility of this compound.

The hydrazine moiety readily undergoes condensation reactions with carbonyl compounds (aldehydes, ketones, esters) to form hydrazones, which can then cyclize to create stable five- or six-membered rings. This strategy is a cornerstone for building libraries of compounds for screening in anti-inflammatory, anti-cancer, and neurological disorder research programs.[1]

References

- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]

- 2. This compound | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 23143454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 364727-74-2|this compound|BLD Pharm [bldpharm.com]

- 7. chemical-label.com [chemical-label.com]

- 8. echemi.com [echemi.com]

- 9. Pyridine,3-hydrazinyl-,hydrochloride (1:2) | 364727-74-2 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 3-Hydrazinylpyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physicochemical properties is fundamental to its successful application in research and development. This guide provides a detailed exploration of the solubility of 3-hydrazinylpyridine dihydrochloride, a critical parameter influencing its behavior in various scientific contexts. In the absence of extensive published quantitative solubility data for this specific molecule, this document takes a proactive and educational approach. It not only collates the available physical and safety data but also furnishes a robust, step-by-step methodology for researchers to determine its solubility in their own laboratories. This ensures that scientific endeavors are built upon a foundation of empirical data and sound experimental design.

Compound Overview: this compound

This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] Its structure, comprising a pyridine ring and a hydrazinyl group, imparts specific chemical reactivity and physical properties. The dihydrochloride salt form is often utilized to enhance stability and aqueous solubility compared to the free base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl₂N₃ | [2] |

| Molecular Weight | 182.05 g/mol | [2] |

| IUPAC Name | pyridin-3-ylhydrazine;dihydrochloride | [2] |

| CAS Number | 364727-74-2 | [2] |

| Appearance | Light yellow to yellow solid | [1] |

| Storage | 2-8°C | [1] |

Safety and Handling

Prior to any experimental work, a thorough understanding of the safety and handling requirements for this compound is paramount. The compound is classified with several hazards that necessitate careful laboratory practices.

Hazard Identification:

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

-

Skin Protection: Wear protective gloves and impervious clothing.[4]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4]

Handling and Storage:

-

Store in a well-ventilated place with the container tightly closed.[4]

-

Store locked up.[4]

-

Wash hands and skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

Principles of Solubility and Influencing Factors

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution. For an ionizable compound like this compound, solubility is significantly influenced by:

-

pH of the Medium: The two hydrochloride components indicate that the molecule has basic centers that are protonated. The solubility in aqueous media will be highly dependent on the pH. In acidic solutions, the equilibrium will favor the protonated, more soluble forms. As the pH increases, the compound will deprotonate, potentially leading to a decrease in solubility.

-

Solvent Polarity: The principle of "like dissolves like" is a crucial guiding concept. As a polar salt, this compound is expected to have higher solubility in polar solvents (e.g., water, methanol, ethanol) and lower solubility in non-polar organic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically for each solute-solvent system.

Experimental Determination of Equilibrium Solubility

The following section outlines a comprehensive, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method is the gold standard for this purpose, and its workflow is detailed below.

Experimental Workflow Overview

Caption: Workflow for Equilibrium Solubility Determination.

Materials and Reagents

-

This compound (purity > 98%)

-

Solvents for testing (e.g., deionized water, phosphate buffered saline pH 7.4, 0.1 M HCl, methanol, ethanol, dimethyl sulfoxide (DMSO))

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Solvents: Prepare the desired aqueous and organic solvents. For buffered solutions, ensure the pH is accurately adjusted.

-

Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The goal is to have undissolved solid remaining at equilibrium to ensure saturation.

-

Incubation and Equilibration: Add a known volume of the selected solvent to each vial. Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid. Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate mobile phase diluent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using the HPLC method detailed in the following section.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An accurate and robust analytical method is crucial for quantifying the concentration of the dissolved compound. The following HPLC-UV method is adapted from a validated method for a structurally similar compound, 3-hydrazinylpyridazine hydrochloride, and is suitable for the quantification of this compound.[5]

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm (or a predetermined λmax for 3-hydrazinylpyridine) |

| Injection Volume | 10 µL |

Analytical Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase diluent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted samples from the solubility experiment and record the peak areas.

-

Concentration Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the original concentration in the undiluted supernatant by accounting for the dilution factor.

Data Presentation and Interpretation

The determined solubility values should be presented in a clear and organized manner to facilitate comparison and interpretation.

Hypothetical Solubility Data

The following table illustrates how the experimentally determined solubility data for this compound could be presented. Note: These values are for illustrative purposes only and must be determined experimentally.

Table 3: Illustrative Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 150 | 0.824 |

| 0.1 M HCl | >200 | >1.098 |

| PBS (pH 7.4) | 85 | 0.467 |

| Methanol | 50 | 0.275 |

| Ethanol | 25 | 0.137 |

| DMSO | 120 | 0.659 |

Causality Behind Expected Solubility Trends

-

Aqueous Solubility: The high polarity and the presence of two hydrochloride moieties suggest good aqueous solubility. The solubility is expected to be highest in acidic conditions (0.1 M HCl) due to the common ion effect and the full protonation of the basic nitrogen atoms. In neutral buffer (PBS pH 7.4), a decrease in solubility is anticipated as the compound may start to deprotonate.

-

Organic Solvent Solubility: In polar protic solvents like methanol and ethanol, moderate solubility is expected due to hydrogen bonding interactions. In a polar aprotic solvent like DMSO, good solubility is also likely due to its strong solvating power for polar compounds.[6]

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While published quantitative data is sparse, the detailed experimental protocol herein empowers researchers to generate reliable and accurate solubility data. This information is critical for a wide range of applications, including reaction chemistry, formulation development, and preclinical studies. Future work should focus on the experimental determination of the solubility of this compound in a broader range of solvents and at various temperatures to build a comprehensive public database for the scientific community.

References

Spectroscopic Characterization of 3-Hydrazinylpyridine Dihydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-hydrazinylpyridine dihydrochloride, a versatile building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. While experimental spectra for this specific dihydrochloride salt are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Introduction: The Significance of this compound

3-Hydrazinylpyridine and its salts are important intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of both a pyridine ring and a reactive hydrazine group makes it a valuable synthon for creating complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this key intermediate, ensuring the integrity of subsequent synthetic steps and the final products. This guide aims to provide a foundational understanding of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the hydrazinyl group. The protonation of the pyridine nitrogen and the hydrazine moiety by HCl will significantly influence the chemical shifts, generally causing a downfield shift compared to the free base.

To predict the spectrum, we can draw analogies from similar structures such as 3-aminopyridine[1][2][3][4] and phenylhydrazine[5][6][7]. In 3-aminopyridine, the aromatic protons appear in the range of δ 7.0-8.5 ppm[1]. The protons on the hydrazine group in phenylhydrazine hydrochloride also show distinct signals[5].

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.2 - 8.4 | d | ~2-3 | Located ortho to the protonated ring nitrogen, experiencing strong deshielding. Expected to be a doublet due to coupling with H-6. |

| H-4 | 7.9 - 8.1 | d | ~8-9 | Situated meta to the hydrazinyl group and ortho to the protonated nitrogen, leading to a downfield shift. Appears as a doublet due to coupling with H-5. |

| H-5 | 7.4 - 7.6 | dd | ~8-9, ~5-6 | Coupled to both H-4 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by both the ring nitrogen and the hydrazinyl substituent. |

| H-6 | 8.3 - 8.5 | d | ~5-6 | Positioned ortho to the protonated ring nitrogen, leading to significant deshielding. It will appear as a doublet due to coupling with H-5. |

| -NH-NH₃⁺ | 4.0 - 5.0 (broad) | br s | - | The protons on the hydrazinyl group are exchangeable with the deuterium in D₂O, leading to a broad signal that may integrate to a lower value than expected or disappear entirely over time. The positive charge on the nitrogen will cause a downfield shift. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆)[8][9][10]. The use of D₂O is advantageous for observing exchangeable protons. For hydrochloride salts, ensuring complete dissolution is crucial, and gentle heating or vortexing may be applied[11][12].

-

Internal Standard: An internal standard is typically not necessary when using modern NMR spectrometers that can reference the residual solvent peak.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks[8]. D₂O is particularly useful for identifying exchangeable N-H protons, as they will exchange with deuterium, leading to a decrease in their signal intensity or complete disappearance. The use of a high-field NMR spectrometer enhances spectral resolution, allowing for more accurate determination of coupling constants and multiplicities.

Diagram 1: Predicted ¹H NMR Spectral Interpretation Workflow

Caption: Workflow for ¹H NMR analysis of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the electronegativity of the nitrogen atom and the hydrazinyl substituent, as well as by the protonation state.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 145 - 150 | Located ortho to the protonated ring nitrogen, experiencing strong deshielding. |

| C-3 | 140 - 145 | The carbon atom bearing the hydrazinyl group. Its chemical shift is significantly affected by the electron-withdrawing nature of the attached nitrogen atoms. |

| C-4 | 125 - 130 | Situated para to the hydrazinyl group and ortho to the protonated nitrogen, resulting in a downfield shift. |

| C-5 | 120 - 125 | The chemical shift of this carbon is influenced by its position relative to both the ring nitrogen and the hydrazinyl substituent. |

| C-6 | 148 - 153 | Positioned ortho to the protonated ring nitrogen, leading to the most significant deshielding among the pyridine carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of the ¹³C isotope[8].

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Causality in Experimental Choices: A higher concentration is necessary for ¹³C NMR because the natural abundance of ¹³C is only about 1.1%, making it much less sensitive than ¹H NMR[11]. Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazinium ion, the aromatic C-H and C=C/C=N bonds of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Hydrazinium) | 3200 - 3400 (broad) | Strong | The N-H stretching vibrations of the -NH₃⁺ group will appear as a broad and strong absorption band, characteristic of hydrogen-bonded N-H groups. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | The C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹[13]. |

| C=N and C=C Stretch (Pyridine) | 1450 - 1650 | Medium-Strong | The stretching vibrations of the C=N and C=C bonds within the aromatic pyridine ring will give rise to a series of sharp to medium intensity bands in this region[13][14][15]. The formation of the pyridinium salt can cause shifts in these bands[14]. |

| N-H Bend (Hydrazinium) | 1500 - 1600 | Medium | The bending vibrations of the N-H bonds in the hydrazinium group are expected in this region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: As this compound is a solid, ATR-FTIR is the most convenient method, requiring minimal sample preparation[16][17][18][19][20]. A small amount of the powdered sample is placed directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Apply firm and even pressure to the sample to ensure good contact with the crystal and record the spectrum[16][18].

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum.

Causality in Experimental Choices: ATR-FTIR is chosen for its simplicity and the minimal sample preparation required for solid samples[16]. It eliminates the need for preparing KBr pellets, which can be time-consuming and technique-dependent. Ensuring good contact between the sample and the ATR crystal is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio[16].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum (Electron Ionization)

Under EI conditions, 3-hydrazinylpyridine will be ionized to form a molecular ion (M⁺•). Due to the high energy of the electron beam (typically 70 eV), this molecular ion will likely undergo fragmentation[21][22][23][24]. The dihydrochloride salt will typically not be observed directly in the gas phase under EI conditions; the analysis will reflect the fragmentation of the free base, 3-hydrazinopyridine (MW = 109.13 g/mol )[25].

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 3-Hydrazinopyridine

| m/z | Proposed Fragment | Rationale |

| 109 | [C₅H₇N₃]⁺• (Molecular Ion) | The intact ionized molecule. Its presence and intensity will depend on its stability under EI conditions. |

| 94 | [C₅H₆N₂]⁺• | Loss of a •NH₂ radical from the molecular ion. This is a common fragmentation pathway for hydrazines[26][27]. |

| 79 | [C₅H₅N]⁺• | Loss of N₂H₂ from the molecular ion, or subsequent fragmentation of the m/z 94 fragment. |

| 78 | [C₅H₄N]⁺ | Loss of a hydrogen atom from the m/z 79 fragment. This pyridyl cation is a common fragment in the mass spectra of pyridine derivatives. |

| 52 | [C₄H₄]⁺• | Fragmentation of the pyridine ring, a characteristic fragmentation pattern for pyridines[28]. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source[21][22].

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Causality in Experimental Choices: Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation[22]. This fragmentation is highly reproducible and provides a "fingerprint" that can be used for structural elucidation and library matching. The use of 70 eV is standard because it provides good ionization efficiency and reproducible fragmentation patterns[21].

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for 3-hydrazinopyridine under EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a clear and comprehensive set of expected spectral features. The included experimental protocols offer practical guidance for researchers seeking to characterize this important synthetic intermediate. This integrated approach of predictive analysis and practical methodology serves as a valuable resource for scientists and professionals in the field of drug discovery and chemical research, enabling them to confidently identify and utilize this compound in their work.

References

- 1. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]

- 2. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]

- 6. Phenylhydrazine(100-63-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. organomation.com [organomation.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 15. researchgate.net [researchgate.net]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. jascoinc.com [jascoinc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. youtube.com [youtube.com]

- 25. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. chem.libretexts.org [chem.libretexts.org]

The Versatile Scaffold: A Technical Guide to the Research Applications of 3-Hydrazinylpyridine Dihydrochloride

Introduction: Unveiling the Potential of a Reactive Pyridine Building Block

In the landscape of modern drug discovery and medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 3-Hydrazinylpyridine dihydrochloride, a readily accessible and highly reactive pyridine derivative, has emerged as a key building block in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its inherent chemical functionalities—a nucleophilic hydrazine group and a pyridine ring—provide a fertile ground for the construction of complex molecular architectures. This guide delves into the core research applications of this compound, offering in-depth insights into its synthetic utility, the biological activities of its derivatives, and the underlying mechanisms of action. We will explore its pivotal role in the generation of potent anticancer and anti-inflammatory agents, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to harness the full potential of this valuable synthetic intermediate.

Chemical Profile and Handling

This compound (C₅H₉Cl₂N₃) is the dihydrochloride salt of 3-hydrazinylpyridine[1]. The salt form enhances its stability and solubility in polar solvents, making it a convenient starting material for various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl₂N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 182.05 g/mol | --INVALID-LINK--[1] |

| Appearance | Light yellow to yellow solid | --INVALID-LINK--[2] |

| CAS Number | 364727-74-2 | --INVALID-LINK--[1] |

Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation[1][3]. It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing[4]. Store the container tightly closed in a dry and well-ventilated place[4].

Core Synthetic Applications: A Gateway to Bioactive Heterocycles

The reactivity of the hydrazine moiety in this compound is the cornerstone of its synthetic utility. It readily undergoes condensation reactions with carbonyl compounds to form hydrazones and cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to construct pyrazole rings. These reactions serve as the foundation for synthesizing a wide range of biologically active molecules.

Synthesis of N-Pyridyl-Hydrazones: A Platform for Diverse Biological Activities

The condensation of 3-hydrazinylpyridine with various aldehydes and ketones provides a straightforward route to a library of N-pyridyl-hydrazones. This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects[2][5].

This protocol describes a general method for the synthesis of N-pyridyl-hydrazone derivatives from this compound.

Materials:

-

This compound

-

Aldehyde or ketone of choice (1.1 equivalents)

-

Ethanol or other suitable polar solvent

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Neutralization (Optional but Recommended): Add a stoichiometric amount of a weak base like sodium bicarbonate to neutralize the hydrochloride salt and free the hydrazine base. Stir for 15-20 minutes.

-

Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.1 equivalents).

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good choice as it dissolves the reactants and is relatively easy to remove after the reaction.

-

Acetic Acid Catalyst: The acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the hydrazine.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a shorter reaction time.

Caption: General workflow for the synthesis of N-pyridyl-hydrazones.

Synthesis of Pyrazole Derivatives: Building Anti-inflammatory and Anticancer Scaffolds

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. This compound serves as an excellent precursor for creating pyridyl-substituted pyrazoles, which have shown significant promise as anti-inflammatory and anticancer agents[6].

This protocol details the synthesis of a pyrazolylpyridazine derivative, a strategy employed in the development of anti-inflammatory agents[6][7]. A similar approach can be applied using 3-hydrazinylpyridine.

Materials:

-

3-Hydrazinylpyridazine hydrochloride (or this compound)

-

1,3-Dicarbonyl compound (e.g., acetylacetone, malondialdehyde bis(diethyl acetal))[7]

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-hydrazinylpyridazine hydrochloride (10 mmol) in 40 mL of absolute ethanol[6].

-

Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (10 mmol) to the solution[6]. For malondialdehyde, its more stable acetal form is often used[7].

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction[7].

-

Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC[6][7].

-

Workup and Isolation: After cooling, the product may precipitate. If not, the solvent can be partially evaporated. The crude product is collected by filtration[6][7].

-

Purification: The product can be purified by recrystallization from ethanol.

Causality Behind Experimental Choices:

-

1,3-Dicarbonyl Compound: This reactant provides the three-carbon backbone necessary to form the five-membered pyrazole ring upon condensation and cyclization with the hydrazine.

-

Acetic Acid Catalyst: The acid facilitates both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Therapeutic Applications: Targeting Cancer and Inflammation

Derivatives of 3-Hydrazinylpyridine have shown significant promise in two major therapeutic areas: oncology and inflammatory diseases. The pyridine-hydrazone and pyrazole moieties serve as effective pharmacophores that can interact with various biological targets.

Anticancer Applications

The structural motif derived from 3-hydrazinylpyridine is present in a variety of compounds with potent anticancer activity. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[8][9][10]. Imidazo[1,2-a]pyridine derivatives, which can be synthesized from precursors related to 3-hydrazinylpyridine, have been identified as potent inhibitors of PI3Kα[1][11].

Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the p110α catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3)[12]. This blockage inhibits the downstream activation of AKT and mTOR, leading to cell cycle arrest and apoptosis in cancer cells[12][13].

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

-

VEGFR-2 Inhibition: Pyrazolopyrimidine derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis[14]. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply nutrients to the tumor, thereby impeding its growth[5][11][15][16][17].

-

Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. This leads to mitotic arrest and apoptosis in cancer cells[12][18][19][20].

-

CDK Inhibition: Quinoline-based dihydrazones have been suggested to target Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression[6].

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |

| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.016 - 7.05 | DNA/CDK2 (putative) | --INVALID-LINK--[6][17] |

| Pyrazolo[3,4-d]pyrimidine | HT-29 (Colon) | 0.03 - 1.6 | VEGFR-2, Tubulin | --INVALID-LINK--[14] |

| Imidazo[1,2-a]pyridine | HCC827 (Lung) | 0.09 - 0.43 | PI3Kα | --INVALID-LINK--[11] |

Anti-inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases. Derivatives of 3-hydrazinylpyridine have been explored for their potential to modulate key inflammatory pathways.

Pyridazine and pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the inflammatory cascade responsible for the production of prostaglandins[2][9][18][21].

Mechanism of Action: By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are potent inflammatory mediators that cause pain, fever, and swelling[22][23]. Some pyridazine derivatives have shown selectivity for COX-2 over COX-1, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs[18][21].

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation[7]. Pyrazole-containing hydrazone derivatives have been shown to inhibit the production of TNF-α in macrophages, often through the inhibition of the p38 MAPK pathway[23].

Mechanism of Action: The p38 MAPK signaling pathway is a key regulator of TNF-α production at both the transcriptional and post-transcriptional levels[1][4][6]. By inhibiting p38 MAPK, these compounds can effectively reduce the synthesis and release of TNF-α, thereby dampening the inflammatory response[4][6].

Caption: Inflammatory cascade in macrophages and the inhibitory actions of 3-hydrazinylpyridine derivatives.

Quantitative Data on Anti-inflammatory Activity:

| Compound Class | Target | IC₅₀ | In Vitro/In Vivo Model | Reference |

| Pyrazole-pyridazine hybrid | COX-2 | 1.15 µM | In vitro enzyme assay | --INVALID-LINK--[24] |

| N-phenylpyrazolyl-N-glycinyl-hydrazone | TNF-α production | - | In vivo (rat) | --INVALID-LINK--[22] |

| Pyridazinone derivative | COX-2 | 0.18 µM | In vitro enzyme assay | --INVALID-LINK--[9] |

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile starting material in medicinal chemistry. Its ability to serve as a precursor for a wide range of heterocyclic compounds, particularly hydrazones and pyrazoles, has led to the discovery of numerous molecules with potent anticancer and anti-inflammatory activities. The derivatives have been shown to target key biological pathways, including the PI3K/AKT/mTOR cascade, VEGFR-2 signaling, COX enzymes, and TNF-α production.

The future of research involving this compound lies in the further exploration of its synthetic potential to generate novel and more complex molecular architectures. Structure-activity relationship (SAR) studies will continue to be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will facilitate the rational design of next-generation therapeutics. As our knowledge of the intricate signaling networks that underpin diseases like cancer and chronic inflammation grows, so too will the opportunities to leverage the unique chemical properties of this compound to develop innovative and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. [The role of activation of p38 MAPK induced by LPS in TNF-alpha gene expression]. | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. p38 map kinase regulates TNF-alpha production in human astrocytes and microglia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 11. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 19. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cyclooxygenase-2 gene transcription in a macrophage model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Interaction between macrophages, TGF-beta1, and the COX-2 pathway during the inflammatory phase of skeletal muscle healing after injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Nexus of Discovery: A Technical Guide to Innovating with 3-Hydrazinylpyridine Dihydrochloride

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and novel material synthesis, the strategic selection of a core scaffold is paramount. 3-Hydrazinylpyridine dihydrochloride has emerged as a versatile and highly reactive starting material, offering a gateway to a diverse array of pyridine-based derivatives. Its intrinsic reactivity, centered on the nucleophilic hydrazine moiety, provides a robust platform for constructing complex molecular architectures with significant potential in drug discovery and materials science. This guide provides an in-depth exploration of synthetic strategies to unlock the potential of this scaffold, complete with detailed experimental protocols, characterization insights, and a discussion of potential biological applications.

Foundational Chemistry and Safety Considerations

This compound (C₅H₉Cl₂N₃) is a salt of the parent compound, 3-hydrazinopyridine. The dihydrochloride form enhances stability and simplifies handling. Before commencing any synthetic work, a thorough understanding of the material's properties and safety hazards is crucial.

Safety Precautions: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1][2] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[3]

Strategic Derivatization of the Hydrazine Moiety

The synthetic utility of this compound lies in the versatile reactivity of the hydrazine group. This section outlines key derivatization strategies, providing both the chemical logic and detailed experimental protocols.

Hydrazone Formation: A Gateway to Bioactive Molecules

The condensation reaction between the hydrazine group of 3-hydrazinylpyridine and an aldehyde or ketone is a fundamental and high-yielding transformation that produces hydrazone derivatives. Hydrazones are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][4][5]

Experimental Protocol: Synthesis of N'-[(E)-(4-chlorophenyl)methylidene]-3-hydrazinylpyridine

-

Reagents and Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to afford the desired hydrazone derivative.

-

Expected Characterization Data:

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the aromatic protons of the chlorophenyl ring, and a characteristic singlet for the N=CH proton (typically δ 8.0-8.5 ppm). The NH proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and chlorophenyl rings, and a signal for the C=N carbon. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400), C=N stretching (around 1600-1650), and aromatic C-H stretching. |

| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |

Cyclization Reactions: Building Heterocyclic Scaffolds

The hydrazine moiety is an excellent precursor for the synthesis of various five-membered heterocyclic rings, such as pyrazoles and triazoles. These heterocycles are privileged structures in medicinal chemistry, frequently found in approved drugs.

Pyrazole Synthesis: The Knorr Cyclization and Beyond

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis. This reaction can be adapted for 3-hydrazinylpyridine to generate novel pyrazolylpyridine derivatives.

Experimental Protocol: Synthesis of 3-(1H-pyrazol-1-yl)pyridine

-

Reagents and Materials:

-

This compound

-

1,1,3,3-Tetramethoxypropane (a precursor to malondialdehyde)

-

Aqueous Hydrochloric Acid

-

Sodium Hydroxide solution

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of water and ethanol.

-

Add 1,1,3,3-tetramethoxypropane (1.1 mmol) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Expected Characterization Data:

| Analysis | Expected Results |

| ¹H NMR | Signals for the pyridine ring protons and three distinct signals for the pyrazole ring protons. |

| ¹³C NMR | Resonances for the carbon atoms of both the pyridine and pyrazole rings. |

| IR (cm⁻¹) | Peaks corresponding to aromatic C-H and C=C/C=N stretching vibrations. |

| Mass Spec | A molecular ion peak corresponding to the calculated mass of 3-(1H-pyrazol-1-yl)pyridine. |

1,2,4-Triazole Synthesis: A Versatile Approach